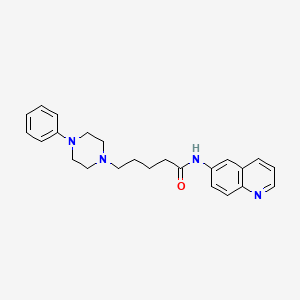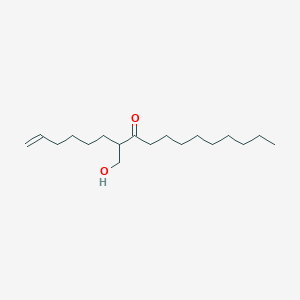
7-(Hydroxymethyl)heptadec-1-EN-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)heptadec-1-EN-8-one is an organic compound with the molecular formula C18H34O2. It features a hydroxymethyl group attached to a heptadec-1-en-8-one backbone. This compound is characterized by its unique structure, which includes a ketone group and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)heptadec-1-EN-8-one typically involves the following steps:
Starting Materials: The synthesis begins with heptadec-1-ene and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: Heptadec-1-ene is reacted with formaldehyde in the presence of the base to form the hydroxymethyl group at the 7th position of the heptadec-1-ene chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)heptadec-1-EN-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(carboxymethyl)heptadec-1-EN-8-one.
Reduction: Formation of 7-(hydroxymethyl)heptadec-1-EN-8-ol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
7-(Hydroxymethyl)heptadec-1-EN-8-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)heptadec-1-EN-8-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(Hydroxymethyl)heptadec-1-EN-9-one: Similar structure but with the hydroxymethyl group at the 9th position.
7-(Hydroxymethyl)heptadec-2-EN-8-one: Similar structure but with the double bond at the 2nd position.
7-(Hydroxymethyl)heptadec-1-EN-8-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Properties
CAS No. |
921927-56-2 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
7-(hydroxymethyl)heptadec-1-en-8-one |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-11-13-15-18(20)17(16-19)14-12-8-6-4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChI Key |
YUAPXLMNYZRWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(CCCCC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


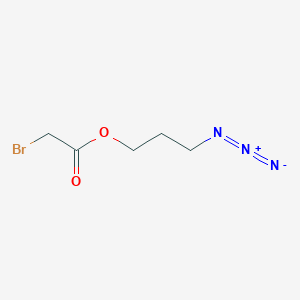
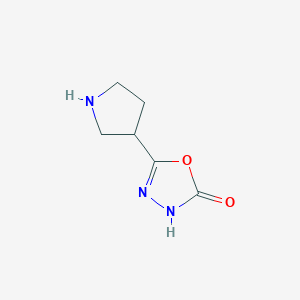
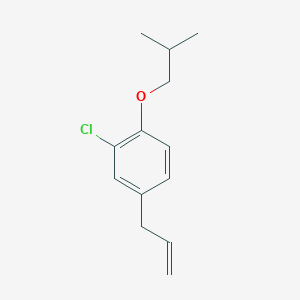
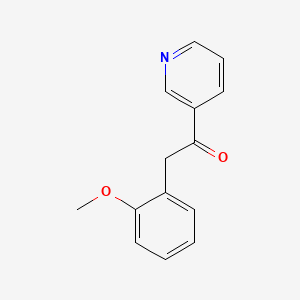
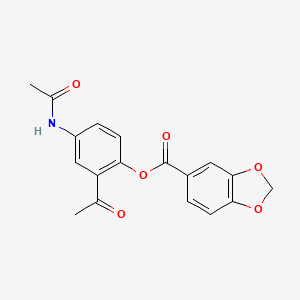
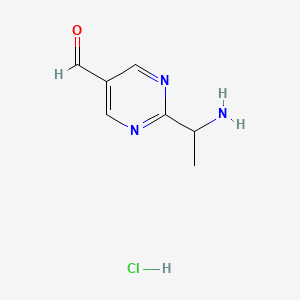

![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
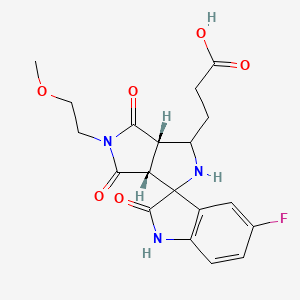
![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
